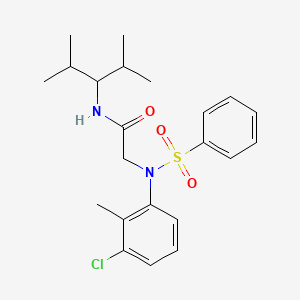
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-2-oxoethyl diethyldithiocarbamate, commonly known as BrPEOC-DDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of dithiocarbamates, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
BrPEOC-DDC has been extensively studied for its potential applications in various scientific research fields. One of the main areas of interest is its anti-cancer activity. Numerous studies have shown that BrPEOC-DDC has potent anti-cancer effects against various types of cancer cells, including breast, lung, and prostate cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anti-cancer activity, BrPEOC-DDC has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has been shown to inhibit the production of inflammatory cytokines, reduce oxidative stress, and exhibit antimicrobial activity against various bacterial and fungal strains.
Mecanismo De Acción
The exact mechanism of action of BrPEOC-DDC is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is that BrPEOC-DDC acts as a pro-oxidant, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. It has also been suggested that BrPEOC-DDC may inhibit the activity of enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
BrPEOC-DDC has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can induce DNA damage and inhibit DNA repair mechanisms, leading to cell death. It has also been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress.
In vivo studies have shown that BrPEOC-DDC can reduce tumor growth and metastasis in animal models. It has also been shown to reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BrPEOC-DDC is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. It also has a relatively low toxicity profile, which is important for its potential clinical use.
However, there are also some limitations to using BrPEOC-DDC in lab experiments. One limitation is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its instability in the presence of light and air, which can lead to degradation over time.
Direcciones Futuras
There are several future directions for research on BrPEOC-DDC. One area of interest is the development of new formulations that improve its solubility and stability. Another area of interest is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, more studies are needed to evaluate its potential clinical use and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, BrPEOC-DDC is a chemical compound that has shown great potential in scientific research due to its diverse biological activities. Its anti-cancer, anti-inflammatory, antioxidant, and antimicrobial properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of BrPEOC-DDC is a multi-step process that involves the reaction of 4-bromobenzaldehyde with diethylamine to form 2-(4-bromophenyl)-2-oxoethyl diethylamine. This intermediate is then reacted with carbon disulfide and sodium hydroxide to form the dithiocarbamate product, BrPEOC-DDC. The purity and yield of the product can be improved by using various purification techniques such as recrystallization and chromatography.
Propiedades
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSXZRLHMYUURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

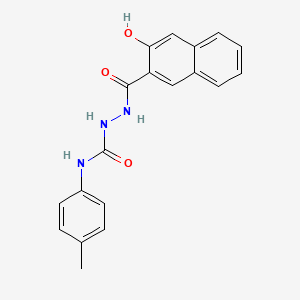
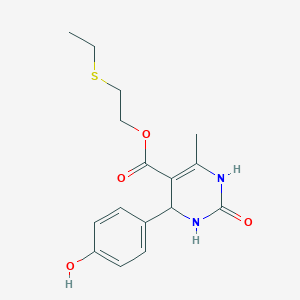
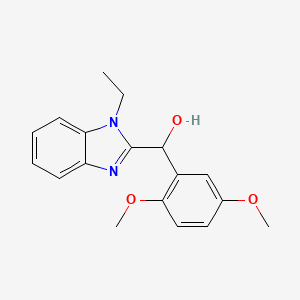


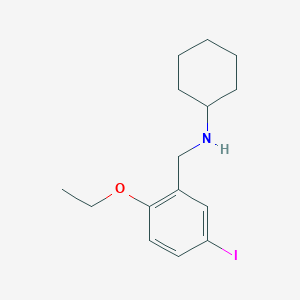

![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)
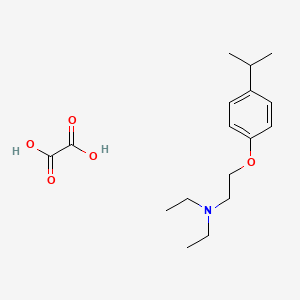
![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)
![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)
